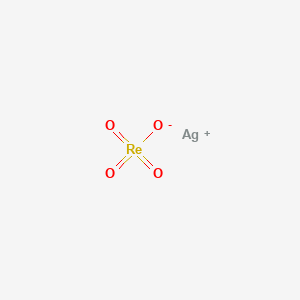

Silver perrhenate, 99% (99.995-Re)

Description

Significance and Interdisciplinary Relevance of Silver Perrhenate (B82622) in Advanced Chemical Science

Silver perrhenate (AgReO₄) is a significant compound in advanced chemical science due to its unique combination of properties derived from the silver(I) cation and the perrhenate anion (ReO₄⁻). Its relevance extends across multiple disciplines, including materials science, catalysis, and inorganic synthesis. The compound's structure is isostructural with the mineral scheelite (CaWO₄), a detail that has been a cornerstone for understanding its physical and chemical behaviors. wikipedia.orgmalta-consolider.com

The interdisciplinary importance of silver perrhenate is highlighted by the growing research into its components. Silver-based materials, particularly silver nanoparticles, are widely investigated for their catalytic, antimicrobial, and electronic applications. mdpi.comeurekalert.org Similarly, perrhenate chemistry is integral to the development of new catalysts and radiopharmaceuticals. wikipedia.org The study of silver perrhenate, therefore, provides a valuable platform for exploring the synergistic effects between silver and rhenium.

Recent computational studies have underscored the potential of silver perrhenate as a wide-gap semiconductor. acs.org First-principles calculations based on density functional theory (DFT) have been employed to investigate its structural, mechanical, electronic, optical, and vibrational properties under pressure. acs.org These theoretical explorations open up possibilities for its application in electronic and optical devices, further broadening its interdisciplinary scope.

Historical Trajectory of Academic Inquiry into Silver Perrhenate Compounds

The academic investigation of silver perrhenate has a history that is closely linked to the discovery and characterization of rhenium itself. Rhenium, discovered in 1925, was one of the last stable elements to be identified. wikipedia.org The early studies on its compounds were foundational to understanding its chemical behavior.

The first structural investigation of silver perrhenate was reported in 1933. malta-consolider.com These early studies established that AgReO₄ is isostructural with scheelite, providing the initial framework for its crystallographic characterization. malta-consolider.com Throughout the mid-20th century, research on silver perrhenate and other perrhenates continued, focusing on their fundamental chemical and physical properties.

A significant aspect of historical research has been the comparison of silver perrhenate with silver perchlorate (B79767) (AgClO₄). While both are silver salts of strong acids, their differing properties, particularly their solubility in various solvents, have been a subject of academic discussion, attributing the differences to the interplay between silver-anion and silver-solvent interactions. researchgate.net These comparative studies have been instrumental in refining the understanding of the coordination chemistry of silver(I) with weakly coordinating anions.

Contemporary Research Landscape and Future Directions in Silver Perrhenate Chemistry

The current research on silver perrhenate is characterized by a blend of advanced experimental techniques and sophisticated theoretical modeling. A notable area of contemporary focus is the behavior of AgReO₄ under extreme conditions. Studies utilizing diamond anvil cells have revealed a first-order phase transition at approximately 13 GPa. researchgate.net Such research provides critical insights into the material's stability and potential for new high-pressure phases with novel properties.

In the realm of synthetic chemistry, silver perrhenate serves as a valuable precursor. For instance, it reacts with trimethylsilyl (B98337) chloride to produce the corresponding silyl (B83357) ester, (CH₃)₃SiOReO₃. wikipedia.org This reaction is indicative of its utility in organometallic synthesis, providing a pathway to new organorhenium compounds, which are often employed as catalysts.

Future research directions for silver perrhenate are promising and diverse. The predicted semiconductor properties, with a bandgap that can be tuned by pressure, suggest potential applications in optoelectronics and sensor technology. acs.org Furthermore, the catalytic potential of silver-rhenium systems remains an area ripe for exploration, potentially leading to the development of novel catalysts for a variety of organic transformations. The ongoing investigation into perrhenate capture for environmental remediation, particularly for its analogue pertechnetate (B1241340), also hints at the potential for developing silver perrhenate-based materials for waste treatment. osti.gov

Data Tables

Physicochemical Properties of Silver Perrhenate

| Property | Value | Reference |

| Chemical Formula | AgReO₄ | wikipedia.org |

| Molar Mass | 358.07 g/mol | wikipedia.orglaboratorynotes.com |

| Appearance | White powder | strem.com |

| Density | 7.05 g/cm³ | wikipedia.org |

| Melting Point | 430 °C (806 °F; 703 K) | wikipedia.org |

| CAS Number | 20654-56-2 | strem.com |

Crystallographic Data of Silver Perrhenate

| Parameter | Value | Reference |

| Crystal System | Tetragonal | malta-consolider.com |

| Space Group | I4₁/a (No. 88) | malta-consolider.com |

| Isostructural with | Scheelite (CaWO₄) | wikipedia.orgmalta-consolider.com |

| a, b (Å) | 5.353 | |

| c (Å) | 11.83 |

Properties

IUPAC Name |

silver;oxido(trioxo)rhenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.4O.Re/q+1;;;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRISYOCHUNKJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgO4Re | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228461 | |

| Record name | Silver perrhenate (AgReO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-00-1, 20654-56-2 | |

| Record name | Rhenium silver tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver perrhenate (AgReO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium silver tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver(I) perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Silver Perrhenate

Aqueous Solution-Based Synthesis Approaches for Silver Perrhenate (B82622) Materials

Aqueous synthesis is a common and straightforward method for producing silver perrhenate. This approach typically involves the precipitation of the sparingly soluble AgReO₄ by combining aqueous solutions of a soluble silver salt and a soluble perrhenate salt.

Optimized Conditions and Reagent Stoichiometry in Aqueous Systems

The formation of silver perrhenate in an aqueous medium is typically achieved by reacting a soluble silver salt, such as silver nitrate (B79036) (AgNO₃), with a perrhenate source like perrhenic acid (HReO₄) or a salt such as ammonium (B1175870) perrhenate (NH₄ReO₄). The general method for preparing perrhenate salts involves the oxidation of rhenium compounds with nitric acid, followed by neutralization to obtain the desired perrhenic acid or salt solution. researchgate.net

The key to producing high-purity silver perrhenate with controlled particle characteristics lies in the careful optimization of reaction parameters. While specific studies on the optimization of AgReO₄ synthesis are not extensively detailed, principles from the synthesis of analogous silver compounds, like silver oxalate (B1200264) and silver nanoparticles, provide a clear framework. nih.govwikipedia.org Critical parameters that require precise control include reagent concentration, stoichiometry, temperature, pH, and the rate of reagent addition. For instance, in the synthesis of silver oxalate nanorods, optimal conditions were identified as a silver ion concentration of 0.001 mol/L, a high reagent addition flow rate (40 mL/min), and a low temperature (0 °C) to control the nanoparticle width. nih.gov Similarly, the synthesis of silver nanoparticles has been optimized for pH (9.45), temperature (49.8 °C), and reaction time (213.2 min) using statistical methods like the Plackett-Burman design. wikipedia.org

Adjusting the pH is also a critical step; in the purification of silver nitrate, silver oxide is added to raise the pH to at least 6.1, which precipitates metal hydroxides and other impurities. nih.gov This highlights the importance of pH in controlling the purity of the final silver salt product. The stoichiometry of the reagents must be carefully balanced to ensure complete precipitation of the silver perrhenate without leaving excess reactants in the solution, which could lead to contamination.

Interactive Table: Key Parameters for Optimizing Aqueous Synthesis of Silver Salts

| Parameter | Influence on Product | Typical Optimized Values (from analogous systems) | Rationale |

| Reagent Concentration | Affects nucleation, particle size, and yield. | 0.001 - 10 mM for silver ions. nih.govwikipedia.org | Lower concentrations often lead to smaller, more uniform particles by controlling the rate of nucleation and growth. |

| Temperature | Influences reaction kinetics and solubility. | 0 °C to 60 °C. nih.govwikipedia.org | Temperature affects the rate of reduction and particle growth; higher temperatures can accelerate the reaction but may lead to larger or less uniform particles. |

| pH | Controls the surface charge of particles and reactant solubility. | pH 6.1 to 9.45. wikipedia.orgnih.gov | pH is crucial for stabilizing nanoparticles and ensuring the desired chemical species are present for the reaction. |

| Rate of Addition | Governs the level of supersaturation and particle size distribution. | 2.5 to 40 mL/min. nih.gov | A controlled, rapid addition can sometimes lead to the formation of smaller, more uniform nanostructures by inducing rapid nucleation. |

| Stirring Speed | Ensures homogeneity of the reaction mixture. | Not specified, but vigorous stirring is common. youtube.com | Proper mixing is vital for uniform particle formation and preventing localized high concentrations of reagents. |

Role of Surfactants and Stabilizers in Controlling Morphology

Surfactants and stabilizing agents are crucial in aqueous synthesis for controlling the morphology, size, and stability of the resulting particles by preventing aggregation. acs.org These molecules function as growth modifiers by adsorbing to the surface of the forming crystals. acs.org While specific applications to silver perrhenate are not widely documented, the principles are directly transferable from extensive research on silver nanoparticles. youtube.comacs.org

Different types of surfactants can be employed:

Ionic Surfactants: Agents like sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium chloride (CTAC) can significantly alter the zeta potential of the particles, enhancing their stability in colloidal suspension. acs.org

Non-ionic Surfactants: Surfactants such as Tween 80 or polymers like polyvinylpyrrolidone (B124986) (PVP) and polyvinyl alcohol (PVA) act as protective agents or capping agents. youtube.comacs.org They create a steric barrier around the particles, preventing them from clumping together and allowing for better control over the final particle size and distribution. youtube.comacs.org The use of these stabilizers was found to be essential for preparing stable silver nanoparticle solutions with a narrow size distribution. youtube.com

Solid-State Synthesis Pathways for Crystalline Silver Perrhenate

Solid-state synthesis offers a solvent-free route to obtaining highly crystalline silver perrhenate. These methods typically involve the direct reaction of solid precursors at elevated temperatures or the use of mechanical energy to induce a chemical reaction.

High-Temperature Solid-State Reactions (e.g., Ag₂O and Re₂O₇)

The high-temperature solid-state reaction is a conventional method for producing complex inorganic materials like silver perrhenate, which is known to be isostructural with scheelite (CaWO₄). acs.org This method generally involves intimately mixing stoichiometric amounts of precursor powders, such as silver(I) oxide (Ag₂O) and rhenium(VII) oxide (Re₂O₇), and heating the mixture at high temperatures for an extended period. The reaction proceeds via solid-state diffusion of ions through the crystal lattices of the reactants.

The general reaction is: Ag₂O (s) + Re₂O₇ (s) → 2 AgReO₄ (s)

Mechanochemical Synthesis Routes

Mechanochemistry has emerged as a green and efficient alternative for the synthesis of solid-state materials, including various silver compounds. nih.gov This technique uses mechanical energy, typically from ball milling, to induce chemical reactions in the solid state, often without any solvent. nih.govamericanelements.com This approach can lead to faster reactions, improved yields, and can even produce compounds that are inaccessible through traditional solution-based methods. chemspider.com

Mechanochemical synthesis of silver nanoparticles has been demonstrated by milling silver nitrate with a reducing agent, such as a plant-based material like lavender. nih.gov The mechanical forces increase the reactivity of the solid components, enabling the reaction to proceed. nih.gov This methodology has been successfully applied to a wide range of inorganic and organometallic compounds and is noted for its ability to control polymorphism and produce nanocrystalline materials. The application of mechanochemistry to silver(I) compounds is an active area of research, suggesting its potential for the direct synthesis of silver perrhenate from its solid precursors (Ag₂O and Re₂O₇). nih.gov

Interactive Table: Features of Mechanochemical Synthesis

| Feature | Description | Advantage |

| Solvent-Free | Reactions are conducted with solid reactants, sometimes with a catalytic amount of liquid (Liquid-Assisted Grinding). chemspider.com | Green chemistry approach, reduces waste and potential for solvent-related side reactions. |

| Energy Input | Mechanical force (e.g., from ball milling) is used to break bonds and promote reaction. | Can lead to reactions at or near room temperature, reducing energy consumption compared to high-temperature methods. |

| Reaction Speed | Reactions are often significantly faster than both solution and conventional solid-state methods. | Increased efficiency and throughput. |

| Product Accessibility | Can produce novel phases or compounds that are unstable or difficult to isolate from solution. chemspider.com | Expands the scope of synthesizable materials. |

| Process Control | Parameters like milling frequency, time, and ball-to-powder ratio control the final product. | Allows for tuning of particle size, crystallinity, and phase. |

Electrochemical Deposition of Silver-Rhenium Alloys and Related Perrhenate Systems

Electrochemical methods provide a powerful means to synthesize silver-rhenium materials, typically as alloys, from solutions containing precursor ions. This technique allows for precise control over the composition and thickness of the deposited material by manipulating electrical parameters.

The electrodeposition of silver-rhenium alloys has been successfully achieved from a dicyanoargentate–perrhenate bath. In this system, smooth, matte deposits of silver-rhenium containing up to 13.5 wt.% rhenium were obtained with high current efficiency (66–98%). The process involves the co-deposition of silver and rhenium onto a cathode from an electrolyte containing complexed silver ions and perrhenate ions (ReO₄⁻). The fundamental step is the electrochemical reduction of perrhenate ions, which can be influenced by the substrate material. nih.gov For instance, on metals that adsorb hydrogen, ReO₄⁻ can be reduced to ReO₂ at potentials more positive than the hydrogen evolution reaction itself. nih.gov

The composition of the electrolyte and the operating conditions are critical for controlling the properties of the deposited alloy. Key components of the plating bath include the silver source (e.g., silver cyanide complex), the rhenium source (e.g., ammonium perrhenate), and supporting electrolytes and additives to control conductivity, pH, and deposit morphology.

Interactive Table: Parameters for Electrodeposition of Ag-Re Alloys

| Parameter | Range/Value | Effect on Deposit | Source |

| Electrolyte Composition | Dicyanoargentate–perrhenate bath with borate–phosphate–carbonate | Determines the species available for deposition and their complexation state. | |

| Rhenium Source | Ammonium Perrhenate (NH₄ReO₄) | Provides the perrhenate ions for co-deposition with silver. | |

| Current Density (j) | 2.5–6 mA cm⁻² | Influences the deposition rate, alloy composition, and morphology. | |

| Temperature (t) | 19–33 °C | Affects reaction kinetics, diffusion rates, and current efficiency. | |

| Resulting Re Content | 0.15 to 13.5 wt. % | Varies with current density and bath composition. | |

| Current Efficiency | 66–98% | High efficiency indicates that most of the charge passed contributes to alloy deposition. | |

| Deposit Thickness | 2.0 to 13.7 μm | Controlled by the duration of the electrolysis and the current density. |

Dicyanoargentate-Perrhenate Bath Compositions and Parameters

The electrodeposition of silver-rhenium (Ag-Re) coatings is achieved using a dicyanoargentate-perrhenate bath. mdpi.comvu.lt A foundational electrolyte for this process is a borate-phosphate-carbonate silver-plating solution, which provides a stable and buffered medium. mdpi.comvu.lt The key components for the co-deposition are potassium dicyanoargentate (KAg(CN)₂) as the silver source and ammonium perrhenate (NH₄ReO₄) as the source of rhenium. mdpi.com

The composition of the electrolyte, particularly the ratio of silver to perrhenate ions, is a critical parameter influencing the final coating. mdpi.com Experimental baths have been formulated with varying concentrations to study this effect. For instance, a constant silver concentration (from KAg(CN)₂) of 20 g/L has been used while varying the perrhenate concentration. mdpi.com The molar ratio of [Ag⁺] to [ReO₄⁻] has been explored in ranges from 10:1 down to 1:10. mdpi.com The introduction of ammonium perrhenate into the silvering electrolyte shifts the stationary potential of the silver electrode to the cathodic side. mdpi.com For example, adding 0.011 M of NH₄ReO₄ can cause a shift of 222 mV. mdpi.com

Stable electrochemical synthesis of Ag-Re coatings with a predetermined composition of 0.7–1.5 wt.% Re, suitable for applications in power electronics, is achieved by deposition from a silver-rich bath at current densities of 2.5–6 mA cm⁻² and a temperature range of 19–33 °C. vu.lt

Table 1: Example Compositions of Dicyanoargentate-Perrhenate Baths

| Bath ID | KAg(CN)₂ (g/L) | NH₄ReO₄ (g/L) | [Ag⁺]:[ReO₄⁻] Ratio (approx.) |

|---|---|---|---|

| Bath 2 | 20 | 3 | 10:1 |

| Bath 5 | 20 | 15 | 2:1 |

| Bath 8 | 10 | 15 | 1:1.5 |

| Bath 9 | 2 | 15 | 1:10 |

This table is generated based on data from research on Ag-Re coating electrodeposition. mdpi.com

Influence of Surfactant Additives on Electrochemical Processes

Surfactant additives play a crucial role in modifying the electrochemical deposition process and the resulting coating characteristics in dicyanoargentate-perrhenate electrolytes. mdpi.comvu.lt The addition of surfactants can affect the electrolyte's properties and the performance of the electrodes. researchgate.net

In the context of Ag-Re electrodeposition, ethanolamines have been studied for their influence. mdpi.comvu.lt Monoethanolamine (MEA) is noted for its process-activating properties and is recommended as a surfactant in the dicyanoargentate-perrhenate electrolyte. mdpi.comvu.lt Conversely, the use of triethanolamine (B1662121) (TEA) can lead to the formation of coatings that are akin to a silver matrix doped with smaller mass fractions of rhenium. mdpi.comvu.lt The choice of surfactant can thus be leveraged to tailor the properties of the electrodeposited Ag-Re coatings for specific functional applications. mdpi.com

Characterization of Electrodeposited Ag-Re Coatings

Ag-Re coatings produced from dicyanoargentate-perrhenate baths exhibit distinct physical and structural properties. mdpi.comvu.lt These coatings are typically silver-white, matte, smooth, and demonstrate good adhesion to the substrate, such as copper. mdpi.comvu.lt The thickness of these deposits can range from 2.0 to 13.7 µm, with a rhenium content varying from 0.15 to 13.5 wt.%. mdpi.comvu.lt

Structurally, all the electrodeposited Ag-Re coatings are nanocrystalline, with crystal sizes (τ) reported to be in the range of 28.5–35 nm. mdpi.comvu.lt Characterization using X-ray diffraction (XRD) reveals that for deposits containing less than 10 wt.% rhenium, the diffraction patterns show peaks characteristic of silver. mdpi.comvu.lt For coatings with higher rhenium content, additional peaks appear, which are likely attributable to oxides of Re(VII) and Re(VI). mdpi.comvu.lt

The mechanical properties, such as microhardness (Hv), are directly influenced by the nanocrystalline structure. mdpi.comvu.lt A linear relationship between microhardness and the inverse square root of the grain size (τ⁻¹/²), consistent with the Hall-Petch relation, has been observed. mdpi.comvu.lt This indicates that the grain boundaries play a significant role in determining the mechanical strength of the coatings. mdpi.comvu.lt Scanning electron microscopy (SEM) analysis shows that the surface morphology is influenced by parameters like current density and stirring, with lower current densities generally producing a more uniform and finer crystalline structure. mdpi.com

Silver Perrhenate as a Precursor in Organometallic Rhenium Chemistry

Organorhenium chemistry involves compounds with rhenium-carbon bonds, which are often synthesized from perrhenate salts. wikipedia.org Silver perrhenate is a valuable precursor in this field for the synthesis of important organometallic rhenium compounds. google.com

Synthesis of Methyltrioxorhenium (MTO) and Related Rhenium Compounds

Methyltrioxorhenium (CH₃ReO₃), often abbreviated as MTO, is a notable example of a stable, high-oxidation state metal alkyl complex. wikipedia.org It serves as a versatile catalyst in various organic reactions. wikipedia.orgorganic-chemistry.org

A specific method for synthesizing MTO utilizes silver perrhenate as the starting material. google.com In this process, silver perrhenate is suspended in a solvent like tetrahydrofuran (B95107) (THF). google.com The suspension is then reacted with trimethylsilyl (B98337) chloride and an organometallic methylating agent, such as methylzinc chloride, at low temperatures (-78 °C). google.com Following the reaction, MTO can be isolated and purified by sublimation, with reported yields of around 52%. google.com

Table 2: Synthesis of MTO from Silver Perrhenate

| Precursor | Reagents | Solvent | Yield |

|---|---|---|---|

| Silver Perrhenate (AgReO₄) | 1. Trimethylsilyl chloride (TMS-Cl)2. Methylzinc chloride | THF | 52% |

This table outlines a specific synthetic route to MTO. google.com

Comparative Analysis of Silver Perrhenate Precursors with Other Rhenium Sources

While silver perrhenate provides a viable route to MTO, other rhenium sources are also commonly employed. wikipedia.orggoogle.com The most prevalent precursor for MTO synthesis is dirhenium heptoxide (Re₂O₇). wikipedia.org A typical industrial method involves the reaction of Re₂O₇ with an alkylating agent like tetramethyltin. wikipedia.org

Compared to the Re₂O₇ route, the synthesis using silver perrhenate offers an alternative pathway that avoids the direct handling of the highly hygroscopic and reactive dirhenium heptoxide. wikipedia.orggoogle.com Other perrhenate salts, such as aluminum perrhenate and copper(II) perrhenate, have also been developed as precursors for catalytic systems, often synthesized via ion exchange methods. nih.gov The choice of precursor can be influenced by factors such as availability, cost, and the specific reaction conditions required for the subsequent synthesis steps. The use of silver perrhenate allows for a direct metathesis reaction with an appropriate alkylating agent to form the desired organorhenium compound. google.com

Spectroscopic and Advanced Characterization of Silver Perrhenate

Vibrational Spectroscopy of Silver Perrhenate (B82622) Compounds

Vibrational spectroscopy is a crucial tool for probing the interatomic bonds and lattice structure of crystalline solids like silver perrhenate. By analyzing the interaction of infrared radiation or inelastic light scattering with the material, specific vibrational modes, both internal to the polyatomic anions and external (lattice modes), can be identified.

Raman spectroscopy is particularly effective for studying the vibrational modes of silver perrhenate. The scheelite structure of AgReO4 belongs to the I41/a space group. researchgate.net This structure consists of isolated ReO4 tetrahedra linked by AgO8 dodecahedra. researchgate.net The vibrational modes observed in the Raman spectrum are categorized as internal modes, which arise from the vibrations within the ReO4- tetrahedra, and external or lattice modes, which involve the motion of the Ag+ cations and the rigid ReO4- units.

First-principles calculations based on density-functional theory have been used to compute the Raman frequencies for AgReO4. researchgate.netresearchgate.net These theoretical values show good agreement with experimental data, particularly for the internal modes of the ReO4- anion, which are less sensitive to the computational approximations of the crystal volume. researchgate.net The A1g Raman frequencies, for instance, are experimentally observed at approximately 934 cm⁻¹, 312 cm⁻¹, and 169 cm⁻¹. researchgate.net The highest frequency mode corresponds to the symmetric stretching of the Re-O bonds within the perrhenate tetrahedron. researchgate.net

Lattice modes, which appear at lower frequencies, are related to the vibrations of the crystal lattice as a whole, including the translational and rotational motions of the perrhenate ions and the movement of the silver cations. researchgate.netmorana-rtd.com Under high pressure, silver perrhenate undergoes a phase transition around 13 GPa to an unknown structure, which is evident from significant changes in its Raman spectrum. malta-consolider.com

Table 1: Experimental and Theoretical Raman Frequencies for Silver Perrhenate (AgReO₄)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ω₁(A₁g) | 934 | 934 | Symmetric stretching of ReO₄⁻ |

| ω₃(B₁g/E₁g) | - | - | Asymmetric stretching of ReO₄⁻ |

| ω₂(A₁g/B₁g) | 312 | - | Bending of ReO₄⁻ |

| ω₄(B₁g/E₁g) | - | - | Bending of ReO₄⁻ |

| Lattice Mode (A₁g) | 169 | - | External/Lattice Vibration |

Data sourced from first-principles calculations and experimental Raman data. researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy complements Raman spectroscopy by probing vibrational modes that are infrared active. For a molecule or crystal with a center of inversion, Raman active modes are typically IR inactive, and vice versa (the rule of mutual exclusion). In the scheelite structure of silver perrhenate, the internal vibrations of the ReO4- anion give rise to characteristic absorption bands in the IR spectrum. researchgate.net

The primary IR-active modes for the tetrahedral perrhenate anion are the asymmetric stretching (ν₃) and asymmetric bending (ν₄) vibrations. researchgate.net While detailed FT-IR studies specifically on silver perrhenate are not as extensively reported as Raman studies, the expected frequencies can be inferred from data on other perrhenate salts and related compounds. researchgate.netresearchgate.net The interaction between the perrhenate anions and the surrounding silver cations in the crystal lattice can cause shifts in these vibrational frequencies and the removal of degeneracies, providing information about the local symmetry and bonding environment. mdpi.commdpi.com

The vibrational frequencies observed in Raman and IR spectra are highly sensitive to the compound's structure, including bond lengths, bond angles, and coordination environment. In silver perrhenate, the Re-O bond within the perrhenate tetrahedra is known to be very stiff. researchgate.net This incompressibility is demonstrated in high-pressure Raman studies, where the internal mode frequencies of the ReO₄⁻ tetrahedron show relatively small shifts with increasing pressure compared to the lattice modes. researchgate.net

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule or crystal upon absorption of ultraviolet or visible light. libretexts.org These transitions provide information about the electronic band structure and bonding characteristics of the material.

UV-Vis absorption spectroscopy of silver perrhenate reveals information about its electronic structure. The absorption of UV or visible radiation promotes electrons from occupied molecular orbitals (ground state) to unoccupied ones (excited state). libretexts.orgshu.ac.uk In inorganic compounds like AgReO4, these transitions are often charge-transfer transitions. elte.hu

For silver perrhenate, electronic transitions can occur between the 2p orbitals of oxygen and the 5d orbitals of rhenium within the perrhenate anion (O 2p → Re 5d), or they can involve the silver cation, such as transitions from the silver 4d orbitals. researchgate.net The perrhenate ion features rhenium in its highest +7 oxidation state with a d⁰ electronic configuration, meaning its d-orbitals are empty. wikipedia.org Therefore, the lowest energy electronic transitions are expected to be ligand-to-metal charge transfer (LMCT) transitions from the oxygen ligands to the rhenium center. elte.hu The presence of the silver ion can also influence the electronic spectrum. nanocomposix.com

Table 2: Potential Electronic Transitions in Silver Perrhenate (AgReO₄)

| Transition Type | Description | Approximate Spectral Region |

|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | O 2p → Re 5d | Ultraviolet (UV) |

| Metal-to-Metal Charge Transfer (MMCT) | Ag 4d → Re 5d | UV / Visible |

| Intra-Ligand Transitions | Transitions within the ReO₄⁻ anion | Far UV |

This table outlines the plausible electronic transitions based on the constituent ions of AgReO₄. researchgate.netelte.hu

The study of luminescence provides further insight into the excited electronic states of a material. While detailed investigations into the luminescence of pure silver perrhenate are limited in available literature, the properties of related silver complexes and scheelite-type compounds suggest potential for luminescent behavior. Luminescence in such materials often arises from the relaxation of an excited electronic state created by the absorption of UV light.

In complexes containing silver, d¹⁰-d¹⁰ interactions can sometimes lead to luminescence. Furthermore, scheelite-type tungstates and molybdates are well-known for their scintillation properties, where absorption of high-energy radiation leads to the emission of lower-energy photons. malta-consolider.com Although perrhenate is non-oxidizing compared to permanganate, the electronic structure of the ReO₄⁻ anion could potentially support radiative decay pathways. wikipedia.org The specific luminescence characteristics, if any, of silver perrhenate would depend on the nature of its lowest excited states and the efficiency of radiative versus non-radiative decay processes. This remains an area for further investigation.

Surface and Elemental Characterization

Surface and elemental analysis techniques are fundamental in verifying the purity and composition of "Silver perrhenate, 99% (99.995-Re)". These methods confirm the identity of the compound and quantify the presence of any impurities.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and, critically, the chemical (oxidation) states of elements on the surface of a material. wikipedia.orgresearchgate.net The analysis is based on the photoelectric effect, where irradiating the sample with X-rays causes the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element and its chemical bonding environment. wikipedia.orgcapes.gov.br

For silver perrhenate, XPS analysis validates the presence of silver, rhenium, and oxygen on the sample surface. More importantly, it confirms their expected oxidation states: Ag(I), Re(VII), and O(-II). High-resolution scans of the Ag 3d, Re 4f, and O 1s regions provide specific binding energy values that serve as a fingerprint for the compound. For high-purity samples, the absence or low intensity of peaks corresponding to other elements confirms the material's composition.

Table 1: Representative XPS Binding Energies for Silver Perrhenate This table presents typical binding energy ranges expected for the constituent elements in silver perrhenate. Actual values can vary slightly based on instrument calibration and sample preparation.

| Element | Orbital | Binding Energy (eV) Range | Inferred Oxidation State |

| Silver (Ag) | Ag 3d₅/₂ | 367.5 - 368.5 | Ag(I) |

| Rhenium (Re) | Re 4f₇/₂ | 45.0 - 46.5 | Re(VII) |

| Oxygen (O) | O 1s | 530.5 - 531.5 | O(-II) |

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the morphology and microstructure of solid materials. It uses a focused beam of high-energy electrons to scan the sample surface, generating signals that provide information about topography and composition. emsdiasum.com For insulating materials like silver perrhenate, a thin conductive coating is often applied to the sample to prevent surface charging. emsdiasum.com

SEM analysis of 99% pure silver perrhenate powder reveals key physical characteristics such as:

Particle Morphology: The shape and crystal habit of the individual AgReO₄ particles.

Particle Size and Distribution: The range of particle sizes within the sample and their statistical distribution.

Surface Topography: The texture and features on the surfaces of the particles.

Aggregation: The degree to which individual particles have agglomerated into larger clusters. researchgate.net

Images taken at various magnifications can provide a comprehensive view of the material's microstructure, from an overview of the powder to high-resolution details of a single crystal's facets. nih.gov

Often integrated with an SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. youtube.com As the SEM's electron beam interacts with the sample, it causes atoms to emit characteristic X-rays. youtube.com The energy of these X-rays is unique to each element, allowing for qualitative identification. youtube.com By measuring the intensity of these X-rays, a quantitative analysis of the elemental composition can also be performed. youtube.com

In the context of silver perrhenate, EDS analysis provides:

Qualitative Confirmation: The presence of strong signals for silver (Ag), rhenium (Re), and oxygen (O). researchgate.net

Quantitative Analysis: The relative abundance of each element, which can be compared to the theoretical stoichiometric ratios of AgReO₄.

Elemental Mapping: A visual representation of the spatial distribution of Ag, Re, and O across the sample's surface, confirming their uniform co-localization and the homogeneity of the compound.

Table 2: Theoretical Elemental Composition of Silver Perrhenate (AgReO₄) This table shows the calculated weight and atomic percentages for pure silver perrhenate, serving as a reference for quantitative EDS analysis.

| Element | Symbol | Atomic Weight ( g/mol ) | Weight % | Atomic % |

| Silver | Ag | 107.87 | 27.81% | 16.67% |

| Rhenium | Re | 186.21 | 48.01% | 16.67% |

| Oxygen | O | 16.00 | 24.18% | 66.66% |

| Total | AgReO₄ | 388.08 | 100.00% | 100.00% |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. nih.gov This makes it the ideal method for verifying the purity of "Silver perrhenate, 99% (99.995-Re)" by quantifying trace and ultra-trace metal impurities.

The method involves dissolving the silver perrhenate sample, typically in nitric acid, and introducing it into a high-temperature argon plasma. youtube.comnih.gov The plasma atomizes and ionizes the elements, which are then passed into a mass spectrometer that separates them based on their mass-to-charge ratio. youtube.com A key advantage is its ability to perform multi-element analysis simultaneously. ulisboa.pt For high-purity silver compounds, a preliminary step to precipitate and remove the bulk silver matrix as silver chloride can enhance the detection of trace impurities. nih.gov

This technique is crucial for confirming that the material meets the "99.995-Re" specification, which implies that the total content of metallic impurities (excluding Rhenium) is extremely low.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While silver perrhenate itself is not typically studied by NMR in isolation, it plays a crucial role as an anionic component in coordination complexes that are readily characterized by this technique.

Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure of silver(I) complexes containing phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃). researchgate.netnajah.edu In these complexes, with the general formula [LₙAgX] (where L is a phosphine and X is an anion), the perrhenate ion (ReO₄⁻) can serve as the counter-anion 'X'.

The ³¹P NMR spectrum provides critical structural information through two key parameters:

Chemical Shift (δ): The position of the ³¹P signal indicates the chemical environment of the phosphorus atom. Different coordination numbers or geometries result in distinct chemical shifts.

Scalar Coupling (J): The interaction between the ³¹P nucleus and the magnetically active silver isotopes (¹⁰⁷Ag and ¹⁰⁹Ag) results in a splitting of the phosphorus signal. The magnitude of this one-bond coupling constant, |¹J(¹⁰⁹Ag,³¹P)|, is highly sensitive to the Ag-P bond length and the nature of the anion 'X'. researchgate.netdntb.gov.ua

Studies on various [Ph₃PAgX] complexes have shown that the |¹J(¹⁰⁹Ag,³¹P)| value is influenced by the coordinating ability of the anion. researchgate.netdntb.gov.ua Although data for the perrhenate complex is not as common as for halides or triflate, its position as a weakly coordinating anion suggests it would result in a relatively large coupling constant, indicative of a strong Ag-P bond. By comparing the observed coupling constant for a silver perrhenate-phosphine complex to established data, researchers can infer details about its solid-state structure. researchgate.net

Table 3: Representative ¹J(¹⁰⁹Ag,³¹P) Coupling Constants in [Ph₃PAgX] Complexes This table illustrates how the anion (X) influences the Ag-P coupling constant. The value for the perrhenate complex would be expected to fall within the range of other weakly coordinating anions.

Reactivity, Reaction Kinetics, and Mechanistic Studies of Silver Perrhenate

Thermal Stability and Decomposition Pathways of Silver Perrhenate (B82622)

The thermal stability of silver perrhenate is a critical parameter for its application in high-temperature environments. The compound melts at a relatively high temperature of 430°C. desy.de Studies on its thermal behavior indicate that, like many perrhenate salts, its decomposition is a complex process influenced by temperature and atmosphere.

High-Temperature Decomposition Products and Mechanisms

Detailed, dedicated studies on the high-temperature decomposition mechanism of silver perrhenate are not extensively documented in publicly available literature. However, the decomposition pathway can be inferred by examining related silver and perrhenate compounds.

The thermal decomposition of many metal salts is influenced by the polarizing power of the cation. chemistryguru.com.sg For silver salts, the decomposition often leads to the formation of metallic silver. For instance, silver carbonate (Ag₂CO₃) decomposes upon heating to yield metallic silver, carbon dioxide, and oxygen. vedantu.comtestbook.com The process for Ag₂CO₃ can occur in two steps, initially forming silver(I) oxide (Ag₂O), which then further decomposes at higher temperatures. researchgate.net

The decomposition of other perrhenate salts, such as ammonium (B1175870) perrhenate, proceeds through various rhenium oxides, including the volatile Re₂O₇, ReO₃, and ReO₂. Given these precedents, the high-temperature decomposition of silver perrhenate is hypothesized to proceed via the following pathway:

Initial Decomposition: 2AgReO₄(s) → 2Ag(s) + Re₂O₇(g) + ½O₂(g)

Further Rhenium Oxide Decomposition: Depending on the temperature and atmospheric conditions, the dirhenium heptoxide (Re₂O₇) can further decompose into other stable rhenium oxides.

This proposed mechanism suggests that the final solid residue would likely be metallic silver, with gaseous rhenium oxides and oxygen being released. The exact temperatures and intermediate species for the decomposition of silver perrhenate specifically remain a subject for further detailed investigation.

Anion Exchange and Sorption Kinetics

The perrhenate anion (ReO₄⁻), a component of silver perrhenate, is of significant interest, particularly in the context of environmental remediation due to its similarity to the pertechnetate (B1241340) anion (TcO₄⁻), a mobile component of nuclear waste. Research has focused on developing materials that can effectively trap and sequester perrhenate from aqueous solutions.

Perrhenate Trapping and Sequestration Mechanisms

Various materials have been engineered to trap perrhenate anions through different mechanisms, primarily ion exchange and adsorption.

Metal-Organic Frameworks (MOFs): The robust zirconium-based MOF, NU-1000, has demonstrated a high capacity for capturing perrhenate. acs.orgresearchgate.net The trapping mechanism involves the exchange of terminal hydroxide (B78521) (–OH) and aqua (–OH₂) groups on the Zr₆-nodes of the MOF with incoming perrhenate anions. acs.org Single-crystal X-ray diffraction has revealed that perrhenate binds to the MOF through both chelating and non-chelating motifs. acs.orgosti.gov

Polymeric Materials: Cationic polymers, such as those based on pyridinium (B92312) salts, have been synthesized for perrhenate capture. nsf.gov The mechanism is based on anion exchange, where the chloride counter-ions of the polymer are exchanged for perrhenate anions from the solution. The high selectivity of these polymers for perrhenate is attributed to the low positive charge density of the benzene-rich polymer structure, which has a higher affinity for anions with low negative charge densities like ReO₄⁻. nsf.gov

Hybrid Materials: Anion-exchange organic/inorganic hybrid nanoporous beads have also been developed for perrhenate removal, operating via an ion exchange mechanism. researchgate.net

Reductive Sequestration: Zerovalent iron (ZVI) can sequester perrhenate through reductive precipitation. nih.gov In this mechanism, the perrhenate anion, Re(VII)O₄⁻, is reduced to solid rhenium(IV) oxide (ReO₂(s)). nih.gov

Kinetics of Perrhenate Uptake by Coordination Polymers and Frameworks

The speed at which materials can capture perrhenate is crucial for practical applications. Kinetic studies have been performed on various sorbents to determine their efficiency.

The uptake of perrhenate by these advanced materials is often rapid, with equilibrium being reached on the scale of minutes to hours. The kinetics are frequently modeled using pseudo-first-order or pseudo-second-order rate laws to describe the sorption process. For instance, the sorption of perrhenate by ZVI follows pseudo-second-order kinetics. nih.gov

Table 1: Kinetics of Perrhenate Sorption by Various Materials

| Sorbent Material | Time to Equilibrium/Saturation | Kinetic Model/Observations | Reference |

|---|---|---|---|

| NU-1000 (MOF) | 5 minutes | Reaches saturation quickly. | acs.orgresearchgate.netosti.gov |

| Poly(pyridinium salts) (PPS-Cl) | ~10 minutes | Follows a pseudo-second-order model. | nsf.gov |

Competitive Anion Sorption Studies

In real-world scenarios, perrhenate often coexists with other anions that can compete for the same binding sites on a sorbent. Therefore, the selectivity of a material for perrhenate is a key performance indicator.

In Metal-Organic Frameworks: Studies on NU-1000 showed that it maintains a high uptake of perrhenate even in the presence of an equimolar concentration of competing nitrate (B79036) anions. acs.orgosti.gov When exposed to a solution containing both perrhenate and nitrate, NU-1000 captured 83% of the available perrhenate. osti.gov

In Polymeric Sorbents: The cationic polymer PPS-Cl also demonstrated excellent selectivity. In the presence of a significant excess of competing sulfate (B86663) (SO₄²⁻) anions, the removal efficiency for perrhenate remained high. nsf.gov This high selectivity is attributed to the soft-soft interaction between the polymer's delocalized positive charge and the large, soft perrhenate anion. nsf.gov

With Zerovalent Iron: The presence of nitrate was found to increase the rate of perrhenate sorption by ZVI under alkaline conditions. nih.gov This was attributed to the co-adsorption of ammonium (NH₄⁺), a product of nitrate reduction by ZVI, which facilitates the electrostatic attraction of the perrhenate anion. nih.gov

Table 2: Competitive Sorption of Perrhenate

| Sorbent Material | Competing Anion(s) | Outcome | Reference |

|---|---|---|---|

| NU-1000 (MOF) | Nitrate (NO₃⁻) | Maintained 83% perrhenate capture in equimolar solution. | osti.gov |

| PPS-Cl (Polymer) | Sulfate (SO₄²⁻) | High selectivity for perrhenate maintained. | nsf.gov |

Catalytic Reactivity and Mechanisms

While specific studies detailing the use of silver perrhenate as a primary catalyst are not prevalent, its reactivity can be understood through the well-established catalytic chemistry of silver(I) ions. Silver salts are widely employed as catalysts in organic synthesis, where the Ag⁺ ion typically functions as a soft Lewis acid. researchgate.net

The catalytic utility of silver(I) stems from its ability to activate unsaturated functional groups like alkenes and alkynes by forming π-complexes, making them more susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com This principle is the basis for a variety of silver-catalyzed reactions, including:

Cyclization and Cycloaddition Reactions: Silver catalysts are effective in promoting the cyclization of alkynes and alkenes to form complex heterocyclic structures. numberanalytics.com They also facilitate [2+2] and [3+2] cycloaddition reactions. numberanalytics.comacs.org

Carboxylation Reactions: Silver salts can catalyze the sequential carboxylation and cyclization of substrates like propargyl alcohols and amines using carbon dioxide. rsc.org

C-H Activation: Silver(I) salts are frequently used as additives in transition-metal-catalyzed C-H activation reactions. nih.govrsc.orgrsc.org In these systems, silver salts often act as halide scavengers, generating a more catalytically active species in situ. nih.govrsc.org For example, they can abstract a chloride ligand from a dimeric rhodium or ruthenium pre-catalyst to form an active monomeric catalyst. nih.gov

The general mechanism in many of these reactions involves the coordination of the silver(I) ion to a substrate, which activates it for a subsequent transformation. numberanalytics.com Although silver perrhenate is not the most commonly cited catalyst, it can serve as a source of the catalytically active Ag⁺ ion for these transformations. Its utility in a specific reaction would depend on factors such as solubility in the reaction medium and the potential reactivity of the perrhenate counter-anion.

Silver Perrhenate in Organic Transformations and Catalytic Cycles

Silver perrhenate and its constituent ions are utilized in specific organic transformations, acting either as a reactant or as part of a catalytic system. While the perrhenate ion (ReO₄⁻) is generally considered a weak oxidant, its reactivity can be harnessed, particularly in biphasic systems or through the formation of reactive intermediates. wikipedia.orgrsc.org

A notable application is in the catalytic epoxidation of alkenes. rsc.org In these systems, the perrhenate anion is transferred from an aqueous phase, containing an oxidant like hydrogen peroxide, into an organic phase. This transfer is facilitated by the formation of organic-phase supramolecular ion pair (SIP) host-guest assemblies with ammonium amide receptor cations. rsc.org Within the hydrophobic environment of the organic solvent, the SIP-encapsulated perrhenate ion activates hydrogen peroxide, likely through hydrogen bonding, which then performs the epoxidation of the alkene substrate. The catalyst can be recovered and recycled multiple times without significant loss of activity. rsc.org The proposed mechanism involves the SIP catalyst facilitating the transfer and activation of the oxidant, which is the rate-limiting step, rather than the perrhenate itself being consumed. rsc.org

In a different context, silver perrhenate serves as a precursor for silyl (B83357) esters. It reacts with trimethylsilyl (B98337) chloride to yield the silyl "ester" (CH₃)₃SiOReO₃, demonstrating a direct transformation of the perrhenate salt. wikipedia.orgwikipedia.org

Table 1: Organic Transformations Involving Perrhenate Systems

| Substrate | Transformation | Catalyst/Reagent System | Key Findings | Reference |

|---|---|---|---|---|

| Cyclooctene | Epoxidation | [HL¹][ReO₄] SIP, H₂O₂ (aq), Toluene | Catalytic epoxidation with 92% conversion in 6 hours. The SIP facilitates phase transfer and activation of H₂O₂. | rsc.org |

| Silver Perrhenate (AgReO₄) | Silyl Ester Formation | Trimethylsilyl chloride | Forms the silyl ester (CH₃)₃SiOReO₃, a direct functionalization of the perrhenate. | wikipedia.orgwikipedia.org |

Electrocatalytic Activity of Silver-Rhenium Nanoparticles

Bimetallic nanoparticles, which contain two different metallic elements, often exhibit catalytic properties superior to their monometallic counterparts due to synergistic effects. rsc.org These effects arise from modifications to the geometric and electronic structures of the catalyst surface, which can optimize the adsorption energies of reactants and intermediates, leading to enhanced activity and selectivity. rsc.orgnih.gov

In the context of silver-rhenium nanoparticles, while specific studies are limited, the principles of bimetallic catalysis provide a framework for their potential electrocatalytic activity. The combination of silver, a known plasmonic and catalytic metal, with rhenium, a refractory metal with high catalytic activity in reforming and hydrogenation, could create unique active sites. nih.govwikipedia.org The interaction between silver and rhenium atoms can modulate the electronic structure, such as the d-band center, which is a key factor in determining the strength of interaction with adsorbates in a catalytic reaction. researchgate.net

Studies on other silver-based bimetallic systems, such as palladium-silver (Pd-Ag) and gold-silver (Ag-Au), illustrate these principles. For the electrooxidation of ethanol, Pd-Ag nanoparticles show that the catalytic activity is highly dependent on the Pd/Ag molar ratio, with an optimal composition leading to a significantly higher current density than pure palladium. researchgate.net Similarly, the electrocatalytic activity of Ag-Au nanoparticles in the hydrogen evolution reaction (HER) is tunable by adjusting the synthesis conditions, which control the nanoparticle composition and structure. rsc.org Ag-rich alloys were found to be less active than Au-rich alloys, consistent with the intrinsic properties of the individual metals for HER. rsc.org These findings suggest that silver-rhenium nanoparticles would likely display tunable electrocatalytic properties dependent on their composition, size, and structure.

Table 2: Electrocatalytic Activity of Bimetallic Silver Nanoparticles

| Catalyst | Reaction | Key Performance Metric | Observation | Reference |

|---|---|---|---|---|

| PdAg-acac-4 (Pd/Ag ratio 4:1) | Ethanol Electrooxidation | 2246 mA/mg | Exhibited the highest catalytic current density among the tested ratios, demonstrating a synergistic effect between Pd and Ag. | researchgate.net |

| PdAg-acac-1 (Pd/Ag ratio 1:1) | Ethanol Electrooxidation | ~112.4 cm²/mg ECSA | Lower electrochemically active surface area (ECSA) and activity compared to the 4:1 ratio. | researchgate.net |

| Ag-Au NPs (Ag-rich) | Hydrogen Evolution Reaction (HER) | Lower catalytic activity | Exhibited lower intrinsic activity for HER compared to Au-rich nanoparticles, reflecting the properties of the dominant metal. | rsc.org |

Role of Silver Perrhenate in Oxidation Reactions

The role of silver perrhenate in oxidation reactions is multifaceted, stemming from the distinct chemical properties of the silver cation (Ag⁺) and the perrhenate anion (ReO₄⁻). The perrhenate ion, featuring rhenium in its highest +7 oxidation state, is generally a poor oxidizing agent on its own, especially when compared to its group 7 congener, permanganate. wikipedia.org However, its participation in oxidation catalysis is possible through the activation of a co-oxidant. As seen in epoxidation reactions, perrhenate can activate hydrogen peroxide to perform the oxidation of an alkene, while the perrhenate ion itself is regenerated in the catalytic cycle. rsc.org

Conversely, the silver ion can be an active participant in oxidation. Silver compounds, particularly those with Ag(II), are known to be potent oxidizing agents for organic substrates. For instance, silver(II) picolinate (B1231196) has been shown to oxidize alcohols to aldehydes and ketones in high yields. researchgate.net While silver perrhenate contains Ag(I), the potential for the silver cation to participate in a redox cycle (Ag⁺ ↔ Ag²⁺ or Ag⁺ ↔ Ag⁰) is a key feature of many silver-catalyzed reactions. nih.gov Furthermore, metallic silver is used industrially as a catalyst for the oxidative dehydrogenation of methanol (B129727) to formaldehyde, a large-scale oxidation process. mdpi.com

Therefore, in a reaction system, silver perrhenate can contribute to oxidation through two primary mechanisms:

The perrhenate anion can act as a Lewis acid or catalyst to activate a stronger oxidizing agent. rsc.org

The silver cation can act as a redox-active center or a precursor to a catalytically active silver species. researchgate.netnih.gov

Electrochemical Reaction Pathways

Reduction of Perrhenate Ions to Metallic Rhenium

The reduction of the perrhenate ion (ReO₄⁻) to metallic rhenium (Re) is a multi-step process that can be achieved through chemical or electrochemical means. The specific pathway depends significantly on the reducing agent and the reaction environment.

Thermal decomposition of ammonium perrhenate (NH₄ReO₄) to rhenium heptoxide (Re₂O₇). mdpi.com

The electrochemical reduction of perrhenate in aqueous acidic media is complex and highly dependent on the electrode material (substrate). nih.gov

On H-adsorbing metals (e.g., Pt, Rh): The reduction is initiated by adsorbed hydrogen atoms (H_ad) at potentials more positive than the standard hydrogen evolution reaction. This leads to the formation of a rhenium dioxide (ReO₂) layer on the electrode surface. This ReO₂ layer can then react further with H_ad to form soluble Re(III) species, which subsequently disproportionate to produce metallic rhenium (Re) and regenerate ReO₂. nih.gov

On non-H-adsorbing metals (e.g., Au): The reduction mechanism is different. Molecular hydrogen (H₂) acts as the reducing agent, leading to the formation of metallic rhenium. Additionally, perrhenate can be chemically reduced to metallic rhenium by hydride species formed during the process. nih.gov

Voltammetric Studies of Silver and Perrhenate Electrode Behavior

Voltammetric techniques, particularly cyclic voltammetry (CV), are essential for studying the complex electrochemical behavior of perrhenate ions. libretexts.org Studies performed on various electrode materials (gold, platinum, glassy carbon) in different electrolytes reveal a multi-step redox process. ncbj.gov.plresearchgate.net

A typical cyclic voltammogram of a perrhenate solution in acidic media shows one or more cathodic peaks corresponding to the reduction of ReO₄⁻ and multiple anodic peaks upon the reverse scan, corresponding to the oxidation of the deposited rhenium species. ncbj.gov.plchemistry.kz The electrochemical reduction of perrhenate ions often leads to the formation of rhenium dioxide (ReO₂) in various forms on the electrode surface. chemistry.kzresearchgate.net

The potentials of these peaks are influenced by the electrode material and the composition of the electrolyte. For example, studies on a graphite (B72142) electrode showed that the reduction and oxidation potentials change depending on whether the background electrolyte is potassium nitrate or sodium sulfate. chemistry.kz The presence of additives like citric acid can further shift the peak potentials, indicating an interaction with the rhenium species or the electrode surface. chemistry.kzresearchgate.net

Table 3: Voltammetric Peak Potentials for Perrhenate Reduction/Oxidation on a Graphite Electrode

| Electrolyte System | Cathodic Peak (Reduction) | Anodic Peaks (Oxidation) | Reference |

|---|---|---|---|

| Na₂SO₄ + Citric Acid | -0.5 V | 0.25 V to 0.35 V and 0.5 V to 0.6 V | chemistry.kz |

| KNO₃ + Citric Acid | -0.55 V | Multiple peaks (shifted from original) | chemistry.kz |

Influence of Electrolyte Composition on Reaction Kinetics

The kinetics of the electrochemical reactions involving perrhenate ions are strongly influenced by the composition of the electrolyte, including its pH, the nature of the supporting salt, and the presence of additives. wikipedia.orgmdpi.com

Effect of Acid Concentration: In sulfuric acid solutions, the concentration of the acid plays a crucial role. In moderately concentrated H₂SO₄ (e.g., 4 M), the electrooxidation of reduced rhenium species shows two distinct anodic peaks. When the acid concentration is increased to 12 M, the relative intensity of these peaks reverses. This suggests that the reduced rhenium species are either stabilized differently or generated with higher efficiency in the more concentrated acidic medium, thus altering the reaction pathway and kinetics. ncbj.gov.pl

Effect of Supporting Electrolyte: The choice of the background electrolyte salt has a significant impact on both the kinetics and the properties of the resulting deposit. When perrhenate was electrodeposited from a potassium nitrate (KNO₃) electrolyte, the resulting rhenium film was dense and uniform, with a high Re content (80-82%). In contrast, deposition from a sodium sulfate (Na₂SO₄) electrolyte produced a non-uniform film with lower Re content (60-65%). chemistry.kz This difference highlights the role of the electrolyte's cations and anions in the deposition process.

Effect of Additives: Additives such as citric acid can have an inhibitory effect on the redox processes of perrhenate ions. The addition of citric acid to both Na₂SO₄ and KNO₃ electrolytes was found to decrease the current density. It also shifted the reduction potentials to more negative values and altered the oxidation peaks, indicating a complexation or interaction with the rhenium ions that hinders the electron transfer process. chemistry.kzresearchgate.net

Table 4: Influence of Electrolyte Composition on Perrhenate Electrodeposition

| Electrolyte Factor | Condition 1 | Result 1 | Condition 2 | Result 2 | Reference |

|---|---|---|---|---|---|

| Background Salt | Potassium Nitrate (KNO₃) | Dense, uniform deposit. Re content: 80-82%. | Sodium Sulfate (Na₂SO₄) | Non-uniform deposit. Re content: 60-65%. | chemistry.kz |

| Acid Concentration (H₂SO₄) | 4 M | First anodic peak is stronger than the second. | 12 M | Second anodic peak becomes stronger than the first, indicating stabilization of different Re species. | ncbj.gov.pl |

| Additive (Citric Acid) | Without Citric Acid (in KNO₃) | Reduction peak at -0.35 V. | With Citric Acid (in KNO₃) | Reduction peak shifts to -0.55 V; current density decreases. | chemistry.kzresearchgate.net |

Solution Chemistry and Complexation Kinetics of Silver Perrhenate

The reactivity and stability of silver perrhenate (AgReO₄) in solution are pivotal for its application in synthesis and materials science. The coordination of ligands to the silver(I) center is often characterized by lability and fluxional behavior, making the study of its solution chemistry both complex and essential. This section delves into the kinetic and structural aspects of silver(I) complexes, particularly with phosphine (B1218219) and phosphite (B83602) ligands, drawing parallels to the expected behavior of silver perrhenate adducts.

Kinetic Studies of Metal-Phosphine and Phosphite Complexes involving Silver(I)nih.gov

Direct kinetic studies on the complexation of silver perrhenate with phosphine and phosphite ligands are not extensively documented in the literature. However, the general behavior of silver(I)-phosphine complexes in solution provides significant insights into the expected kinetics. Silver(I) complexes are known to undergo rapid ligand exchange processes in solution. researchgate.netresearchgate.net This lability is a characteristic feature of d¹⁰ metal ions like Ag(I), where the reaction kinetics are typically fast, often approaching the diffusion-controlled limit.

The rates of these exchange reactions are influenced by several factors, including the nature of the phosphine or phosphite ligand, the solvent, and the counter-ion. For instance, the formation of silver nanoparticles from silver phosphine precursors involves a phosphine-thiol exchange on the nanoparticle surface, and the rate of this exchange has been shown to influence the final size of the nanoparticles. researchgate.net This suggests that the kinetics of ligand substitution on a silver(I) center, which would be analogous to the initial complexation of a phosphine to silver perrhenate, is a critical parameter in controlling the outcome of subsequent reactions.

Mechanistic studies on related systems suggest that the coordination of phosphine ligands to silver(I) can proceed through associative or dissociative pathways, depending on the steric and electronic properties of the ligands and the complex. The study of silver(I) complexes with various tertiary phosphines indicates that the stability and reactivity are significantly affected by the ligand's cone angle and basicity. researchgate.net While specific rate constants for silver perrhenate are not available, the general observation of fast ligand exchange in analogous silver(I) phosphine systems suggests that the formation of silver perrhenate-phosphine adducts in solution is also expected to be a rapid process.

Solution Structure and Stability of Silver Perrhenate Adductsdntb.gov.ua

The structure and stability of silver perrhenate adducts in solution are crucial for understanding their reactivity. While crystal structures provide information about the solid state, the species present in solution can be quite different due to solvent interactions and dynamic equilibria. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the solution behavior of silver(I)-phosphine complexes.

The coordination of a phosphine ligand to a silver(I) center results in a characteristic downfield shift in the ³¹P NMR spectrum. researchgate.net The magnitude of this coordination shift (Δδ) can provide information about the strength of the Ag-P bond. Furthermore, the coupling between the phosphorus-31 nucleus and the two spin-active silver isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag, gives rise to distinct coupling constants (¹J(¹⁰⁷Ag-³¹P) and ¹J(¹⁰⁹Ag-³¹P)). These coupling constants are invaluable for determining the number of phosphine ligands coordinated to the silver center in solution. researchgate.net

For instance, studies on a series of silver(I) complexes with triphenylphosphine (B44618), [Ph₃PAgX]n, where X is a monovalent anion, have shown that the |¹J(¹⁰⁹Ag,³¹P)| values are sensitive to the Ag-P bond length and the nature of the anion. nih.govrsc.org Although perrhenate (ReO₄⁻) was not included in that specific study, data for the triflate (SO₃CF₃⁻) anion, which is also a weakly coordinating oxoanion, can serve as a useful proxy.

Table 1: Solid-state ³¹P NMR data for [Ph₃PAgX]n complexes. The data for the triflate complex provides an estimate for the behavior of a complex with a weakly coordinating oxoanion like perrhenate. Data sourced from nih.govrsc.org.

In solution, silver(I)-phosphine complexes are often fluxional, meaning they undergo rapid intramolecular rearrangements. researchgate.net This can lead to the observation of averaged NMR signals, and low-temperature NMR studies are sometimes necessary to resolve the individual species in equilibrium. The stability of these adducts in solution is influenced by the solvent's coordinating ability and the nature of the phosphine ligand. researchgate.net For example, more basic and sterically less demanding phosphines tend to form more stable complexes. The use of oxometalates like molybdate (B1676688) (MoO₄²⁻) and tungstate (B81510) (WO₄²⁻), which are analogous to perrhenate, as co-ligands has been shown to stabilize silver-phosphine nanoclusters, suggesting that the perrhenate anion itself can play a role in the structure and stability of the resulting adducts.

| Complex | Solvent | ³¹P Chemical Shift (ppm) | Δδ(³¹P) (ppm)¹ | ¹J(Ag-P) (Hz) |

| [HB(pz)₃]Ag(PTA) | CDCl₃ | 25.4 | 29.4 | 439/506 |

| [HB(pz)₃]Ag(DAPTA) | DMSO | 35.8 | 32.5 | 459/529 |

| [HB(pz)₃]Ag(PTASO₂) | CDCl₃ | 55.4 | 35.0 | - |

| [HB(pz)₃]Ag(PCN) | CDCl₃ | -1.1 | 30.6 | 451/519 |

| [HB(pz)₃]Ag(PPh₃) | CDCl₃ | 17.5 | 22.8 | 496/572 |

Table 2: Solution ³¹P NMR data for various silver(I)-phosphine complexes, illustrating the effect of the phosphine ligand on the chemical shift and coupling constants. ¹Δδ(³¹P) = δ(³¹P complex) - δ(³¹P ligand). Data sourced from researchgate.net.

Advanced Research Applications and Domains of Silver Perrhenate

Catalysis and Industrial Chemistry Research

Silver perrhenate (B82622) serves as a critical starting material in the synthesis of sophisticated catalytic systems, leveraging the synergistic or individual properties of silver and rhenium. Its applications span from large-scale chemical manufacturing to crucial environmental catalysis.

Development of Rhenium-Based Catalysts for Chemical Manufacturing

Rhenium-based catalysts are renowned for their exceptional performance in a variety of chemical transformations, and silver perrhenate provides a convenient route to introduce the active rhenium species. acs.orgrsc.org The development of these catalysts is a significant area of research, with a focus on enhancing efficiency, selectivity, and longevity in industrial processes. acs.orgrsc.org

Rhenium's versatility, with its wide range of accessible oxidation states, makes it highly suitable for numerous catalytic applications. rsc.org Research has shown that nanoscale rhenium oxides (Re(Oₓ)) are particularly effective in designing catalyst systems for reactions such as hydrogenation, which is fundamental in petroleum refining, industrial chemical production, and biomass conversion. acs.org The synthesis of these catalysts often involves the impregnation of a support material with a solution containing a rhenium precursor, followed by thermal treatment. While precursors like perrhenic acid and ammonium (B1175870) perrhenate are commonly used, silver perrhenate offers an alternative pathway, particularly when the co-presence of silver is desired or can be advantageously utilized in subsequent catalytic steps. lehigh.edursc.org

A summary of common support materials and their effects on rhenium-based catalysts is presented in the table below.

| Support Material | Effect on Rhenium Catalyst Performance |

|---|---|

| α-Alumina (α-Al₂O₃) | Enhances selectivity in oxidation reactions by modifying the active sites. uu.nl |

| Silica (SiO₂) | Can influence the dispersion and stability of the rhenium species. |

| Carbon | Often used for hydrogenation reactions due to its high surface area and inertness. |

Environmental Catalysis Applications (e.g., emission control)

The catalytic reduction of harmful emissions, particularly nitrogen oxides (NOx), is a critical area of environmental catalysis where silver- and rhenium-containing catalysts have shown significant promise. mdpi.comsae.org Selective Catalytic Reduction (SCR) is a widely adopted technology for mitigating NOx emissions from both stationary and mobile sources. mdpi.comgreencarcongress.com

Silver-based catalysts, particularly those supported on alumina (B75360), are effective for the SCR of NOx using hydrocarbons as reducing agents. qub.ac.uk The addition of rhenium as a promoter to these silver catalysts can further enhance their performance. uu.nl For instance, in the context of ethylene (B1197577) epoxidation catalysts, rhenium oxide has been observed to suppress side reactions, which is a desirable characteristic in emission control systems where the goal is to convert pollutants into benign substances like nitrogen and water. uu.nl

The development of catalysts that are active at lower temperatures is a key research focus to reduce energy consumption and improve efficiency, especially during the cold-start phase of vehicle engines. greencarcongress.com Research into catalysts for NOx reduction from hydrogen-fueled combustion engines has also shown promising results, with platinum catalysts mixed with zeolites demonstrating significantly improved performance. greencarcongress.com While not a direct application of silver perrhenate, this highlights the ongoing innovation in the field of emission control catalysis, where novel material combinations are continuously being explored.

Heterogeneous and Homogeneous Catalysis Research

The distinction between heterogeneous and homogeneous catalysis lies in the phase of the catalyst relative to the reactants. Silver perrhenate can be a precursor in both domains, although its primary application is in the preparation of solid, heterogeneous catalysts. acs.orgnih.gov

Heterogeneous Catalysis: This is the most common application area for catalysts derived from silver perrhenate. In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. This arrangement offers significant practical advantages, including ease of separation of the catalyst from the product stream and catalyst reusability. wikipedia.org Rhenium-based heterogeneous catalysts are a major focus of research, with studies investigating the influence of the support material, the dispersion of the active metal, and the effect of promoters on catalytic activity and selectivity. acs.orglehigh.edursc.orgmdpi.com For example, the preparation of supported rhenium oxide catalysts often involves impregnating a support like alumina or titania with a precursor solution, followed by calcination. lehigh.edu The choice of support can strongly influence the reducibility and, therefore, the catalytic properties of the rhenium species. lehigh.edursc.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. While less common for silver perrhenate, organometallic complexes of rhenium, which can be synthesized from perrhenate precursors, are used in homogeneous catalysis. wikipedia.org These catalysts can offer very high selectivity and activity under mild reaction conditions. However, the separation of the catalyst from the products can be challenging. wikipedia.org Research in this area often focuses on developing new ligands to tune the properties of the organometallic catalyst and on methods for immobilizing homogeneous catalysts onto solid supports to combine the advantages of both catalytic systems. ornl.gov

Materials Science and Engineering Research

The unique properties of both silver and rhenium make silver perrhenate a compound of interest in materials science for the creation of advanced materials with tailored functionalities.

Fabrication of Advanced Coatings and Films with Enhanced Properties

Silver-based coatings are widely utilized for their excellent electrical conductivity, reflectivity, and antibacterial properties. proplate.comgoogle.com The deposition of thin silver films is a key process in many technological applications, and various methods, including physical vapor deposition and chemical deposition from precursor solutions, are employed. google.commdpi.com